molecular formula C16H11Cl2N3O3S B10918979 7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10918979
M. Wt: 396.2 g/mol
InChI Key: XDHYQFPDWOMYSX-UHFFFAOYSA-N
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Description

7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-Dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid is unique due to the presence of the dichlorophenyl and sulfanyl groups, which impart specific chemical and biological properties not found in other similar compounds. These properties make it a valuable compound for various research applications .

Properties

Molecular Formula

C16H11Cl2N3O3S

Molecular Weight

396.2 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H11Cl2N3O3S/c1-2-21-13-12(14(22)20-16(21)25)8(15(23)24)6-11(19-13)7-3-4-9(17)10(18)5-7/h3-6H,2H2,1H3,(H,23,24)(H,20,22,25)

InChI Key

XDHYQFPDWOMYSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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